3-Acetoxycinnamic acid
Overview
Description
3-Acetoxycinnamic acid is a chemical compound with the linear formula C11H10O4 . It has a molecular weight of 206.2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-Acetoxycinnamic acid involves the use of 3-Hydroxycinnamic acid and Acetic anhydride . The process includes re-crystallization, dissolving the crude crystals in acetic acid, and then using toluene for concentration and dilution . The product is then filtered to obtain a purified crystal .Molecular Structure Analysis
3-Acetoxycinnamic acid contains a total of 25 bonds; 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .Scientific Research Applications
Antioxidant and Cardio-Protective Properties
Research has shown that compounds like caffeic acid, which is structurally related to 3-acetoxycinnamic acid, have natural antioxidant and cardio-protective properties. A study demonstrated that caffeic acid significantly reduced systolic blood pressure and heart rate, indicating potential benefits for cardiovascular health. This compound was also found to improve nitric oxide bioavailability and reduce oxidative stress markers, contributing to its cardio-protective effects (Agunloye et al., 2019).
Reaction with Other Compounds
3-Acetoxycinnamic acid has been studied for its reaction with various other compounds. For example, the reaction of hydroxybenzaldehydes with phenylacetic acid, in the presence of certain catalysts, leads to the formation of isomers of acetoxycinnamic acids. These chemical reactions are significant in understanding the synthesis and transformation of hydroxycinnamic acid derivatives (Karube & Onoda, 1973).
Maillard Reaction Products
In food chemistry, the role of hydroxycinnamic acids like ferulic acid in Maillard reaction products has been explored. These compounds react with Maillard intermediates during baking processes, leading to the formation of specific reaction products. Such interactions are significant for understanding the flavor, color, and nutritional aspects of baked goods (Jiang et al., 2009).
Soil Chemistry and Plant Interactions
Studies have investigated the role of hydroxycinnamic acids like ferulic acid in soil chemistry and plant interactions. These compounds, found in both plants and soils, are thought to be involved in allelopathic interactions and affect the concentrations of allelochemicals in soil, which is crucial for understanding plant-soil interactions and nutrient cycling (Dalton, 1989).
Herbicide Action Mimicry
Hydroxycinnamic acids have been shown to mimic the action of certain herbicides. Exogenously supplied ferulic and p-coumaric acids in plants lead to internal accumulation and physiological effects similar to those induced by herbicides that inhibit acetolactate synthase. This suggests a significant role for these compounds in plant physiology and potential applications in agriculture (Orcaray et al., 2011).
Quantification in Food and Biological Systems
Ferulic acid, a hydroxycinnamic acid derivative, has been extensively studied for its quantification in various systems. Its high antioxidant properties have applications in the food industry and health sectors. Understanding the quantification methodologies is crucial for its extraction and application in different domains (Barberousse et al., 2008).
Neuroprotective Activity
Research has explored the neuroprotective activity of hydroxycinnamic derivatives, including ferulic and caffeic acids. These compounds are designed to cross the blood-brain barrier and display neuroprotective activity within the central nervous system. Such studies are significant for developing new treatments for neurodegenerative disorders (Silva et al., 2015).
properties
IUPAC Name |
(E)-3-(3-acetyloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZKRNUEKNCZIE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxycinnamic acid | |
CAS RN |
20375-42-2 | |
Record name | 3-Acetoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ACETOXYCINNAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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